molecular formula C18H16N2O3 B6095627 N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B6095627
M. Wt: 308.3 g/mol
InChI Key: DKESOGJAUOBCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide, also known as Bmcc, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. Bmcc is a derivative of chromene and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. It has also been shown to inhibit the activity of HDACs, which could lead to changes in gene expression and cell differentiation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. This compound is also relatively easy to synthesize using different methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for the study of N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide. One direction is the further investigation of its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is the study of its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide has been synthesized using different methods. One of the most commonly used methods is the reaction between 3-acetyl-2H-chromen-2-one and benzylamine in the presence of methanol and a catalytic amount of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. Other methods include the reaction between 3-acetyl-2H-chromen-2-one and benzyl isocyanide in the presence of a base, or the reaction between 3-acetyl-2H-chromen-2-one and benzyl azide in the presence of a catalyst.

Scientific Research Applications

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

Properties

IUPAC Name

N-benzyl-2-imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-5-8-13-10-14(17(19)23-16(13)15)18(21)20-11-12-6-3-2-4-7-12/h2-10,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKESOGJAUOBCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.